molecular formula C9H2F10S B14046589 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14046589
M. Wt: 332.16 g/mol
InChI Key: AZZGFFNBBXLORQ-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. These functional groups impart significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions. The fluorine atom and trifluoromethylthio group can be introduced using specific reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

    Substitution: The fluorine atom and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds such as:

    1,4-Bis(trifluoromethyl)benzene: Lacks the fluorine and trifluoromethylthio groups, resulting in different reactivity and applications.

    2,4,6-Trifluoromethylbenzene: Contains three trifluoromethyl groups but lacks the fluorine and trifluoromethylthio groups.

    1,3,5-Trifluoromethylbenzene: Similar to 1,4-Bis(trifluoromethyl)benzene but with a different substitution pattern. The presence of the fluorine and trifluoromethylthio groups in this compound imparts unique chemical properties, making it distinct from these similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H

InChI Key

AZZGFFNBBXLORQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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